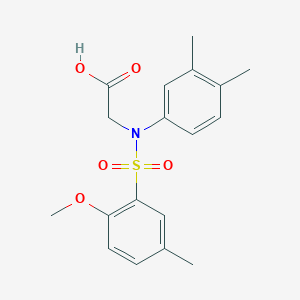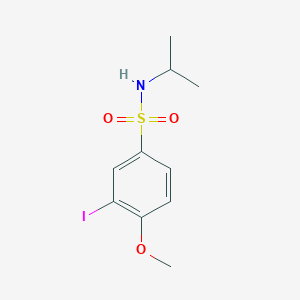![molecular formula C21H25ClN2O4S2 B305208 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B305208.png)
4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial metabolic regulator that plays a significant role in regulating energy homeostasis and cellular metabolism. A-769662 has been extensively studied in the scientific community due to its potential therapeutic applications in various metabolic disorders, including type 2 diabetes, obesity, and cancer.
Mécanisme D'action
A-769662 activates 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide by binding to its regulatory subunit, leading to conformational changes that activate the catalytic subunit. The activated 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide then phosphorylates various downstream targets, leading to metabolic changes that promote energy homeostasis.
Biochemical and Physiological Effects:
A-769662 has been shown to have several biochemical and physiological effects in various cell types and animal models. These effects include increased glucose uptake, increased fatty acid oxidation, reduced hepatic glucose production, and increased insulin sensitivity. A-769662 has also been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
A-769662 has several advantages for lab experiments, including its potency and specificity for 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide activation. However, A-769662 has some limitations, including its stability, solubility, and potential off-target effects. Researchers must consider these limitations when designing experiments using A-769662.
Orientations Futures
Several future directions for A-769662 research have been proposed. These include studying the long-term effects of A-769662 in animal models, investigating its potential therapeutic applications in cancer, and developing more potent and specific 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide activators. Additionally, researchers must continue to investigate the potential off-target effects of A-769662 and develop strategies to mitigate these effects.
In conclusion, A-769662 is a small molecule activator of 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide that has significant potential for therapeutic applications in various metabolic disorders. Researchers must continue to investigate its mechanism of action, biochemical and physiological effects, and potential limitations to fully understand its therapeutic potential.
Méthodes De Synthèse
A-769662 can be synthesized using a multistep synthetic process that involves the reaction of various chemical reagents. The synthesis process is complex and requires expertise in organic chemistry. However, several research papers have reported successful synthesis of A-769662 using different methods.
Applications De Recherche Scientifique
A-769662 has been extensively studied for its therapeutic potential in various metabolic disorders. Several research studies have reported that A-769662 can activate 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide in various cell types and animal models, leading to improved glucose uptake, increased fatty acid oxidation, and reduced hepatic glucose production. These effects make A-769662 a potential therapeutic agent for type 2 diabetes and obesity.
Propriétés
Nom du produit |
4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide |
|---|---|
Formule moléculaire |
C21H25ClN2O4S2 |
Poids moléculaire |
469 g/mol |
Nom IUPAC |
4-chloro-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C21H25ClN2O4S2/c1-16-2-4-17(5-3-16)15-29-13-8-23-21(25)18-6-7-19(22)20(14-18)30(26,27)24-9-11-28-12-10-24/h2-7,14H,8-13,15H2,1H3,(H,23,25) |
Clé InChI |
VBTKWAGCPSDJGT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
SMILES canonique |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B305128.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305130.png)
amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305131.png)
amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305132.png)
amino]-N-(3-methoxypropyl)acetamide](/img/structure/B305133.png)




![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)